2-(4-Cyanobenzoyl)-3-methylpyridine

Description

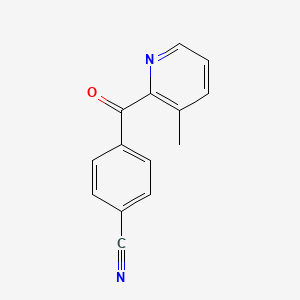

2-(4-Cyanobenzoyl)-3-methylpyridine is a pyridine derivative characterized by a 3-methylpyridine backbone substituted at the 2-position with a 4-cyanobenzoyl group. The cyanobenzoyl moiety may confer distinct electronic properties, influencing solubility, binding affinity, and metabolic stability compared to other substituents.

Properties

IUPAC Name |

4-(3-methylpyridine-2-carbonyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c1-10-3-2-8-16-13(10)14(17)12-6-4-11(9-15)5-7-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGPAUJDEJGWEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Cyanobenzoyl)-3-methylpyridine typically involves the acylation of 3-methylpyridine with 4-cyanobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

Reduction: Reduction of the cyanobenzoyl group can yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyanobenzoyl group, where nucleophiles can replace the cyano group.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Substituted benzoyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyridine ring substituted with a 4-cyanobenzoyl group and a methyl group at the 3-position. The presence of the cyano group (C≡N) and the carbonyl group (C=O) enhances its reactivity, making it suitable for various chemical transformations. The molecular structure allows it to act as an intermediate in organic synthesis, facilitating the creation of more complex molecules.

Medicinal Chemistry

2-(4-Cyanobenzoyl)-3-methylpyridine has been investigated for its potential as a drug candidate. Its structural components enable interactions with biological targets, which can modulate enzyme activity or receptor binding. Specific applications include:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties, suggesting potential for this compound in cancer therapeutics.

- Antimicrobial Properties : The compound may also show efficacy against various pathogens, making it a candidate for antibiotic development.

Coordination Chemistry

The pyridine nitrogen atom can coordinate with metal ions, which is valuable in the synthesis of metal complexes. These complexes are often used as catalysts in organic reactions, enhancing the efficiency of chemical processes. The cyano group further contributes to the compound's ability to form stable metal-ligand interactions.

Material Science

Due to its unique functional groups, this compound can be utilized in developing advanced materials:

- Polymers : The compound can serve as a monomer or additive in polymer synthesis, potentially affecting the thermal and mechanical properties of the resulting materials.

- Dyes and Liquid Crystals : Its structural characteristics make it suitable for applications in dye production and liquid crystal displays.

Case Study 1: Anticancer Research

A study explored the anticancer effects of pyridine derivatives, including this compound. The findings indicated that compounds with similar structures inhibited tumor growth in vitro and in vivo models, suggesting a pathway for further development into therapeutic agents.

Case Study 2: Coordination Complexes

Research on coordination chemistry demonstrated that this compound forms stable complexes with transition metals like palladium and platinum. These complexes exhibited catalytic activity in cross-coupling reactions, highlighting their potential use in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of 2-(4-Cyanobenzoyl)-3-methylpyridine involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic interference.

Comparison with Similar Compounds

2-(4-Chlorobenzyl)pyridine

2-(2-Iodo-4-methylphenyl)-3-methylpyridine

- Structure : Contains an iodo substituent and methyl groups on both the pyridine and phenyl rings.

- Properties : The iodine atom increases steric bulk and polarizability, favoring halogen bonding in drug-receptor interactions. The methyl groups improve hydrophobicity .

- Synthesis : Achieved via Suzuki-Miyaura coupling with an 85% yield .

3-Methylpyridine Derivatives

Comparison of Yields and Conditions

Pharmacological and Physicochemical Properties

Electronic Effects

Solubility and Bioavailability

- Lipophilicity: The cyano group may lower logP compared to halogenated analogs, improving aqueous solubility but possibly reducing blood-brain barrier penetration .

Metabolic Stability

Biological Activity

2-(4-Cyanobenzoyl)-3-methylpyridine is an organic compound that belongs to the pyridine family, characterized by a pyridine ring substituted with a 4-cyanobenzoyl group and a methyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

- IUPAC Name : this compound

- CAS Number : 1187167-24-3

- Molecular Formula : C13H10N2O

- Molecular Weight : 210.23 g/mol

The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor of specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in treating diseases such as cancer and viral infections.

Antiviral Activity

Recent research highlights the compound's potential as an inhibitor of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. In a study exploring novel Mpro inhibitors, compounds similar to this compound demonstrated significant inhibitory effects with IC50 values ranging from 1.3 µM to 2.3 µM, indicating promising antiviral properties against COVID-19 .

Anticancer Properties

In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy. Research has shown that derivatives of this compound can selectively inhibit tumor growth in human pancreatic and gastric cancer cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported that it exhibits significant antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate effective antimicrobial action, suggesting its potential utility in treating bacterial infections .

Table of Biological Activities

Case Studies

- SARS-CoV-2 Inhibition : A study utilized deep reinforcement learning to identify novel inhibitors for SARS-CoV-2 Mpro. Among the identified compounds, those structurally similar to this compound showed promising inhibitory activity, suggesting a pathway for further drug development against COVID-19 .

- Cytotoxicity in Cancer Cells : In vitro assays demonstrated that derivatives of this compound could induce apoptosis in pancreatic cancer cell lines, highlighting its potential as an anticancer agent. The study emphasized the importance of structural modifications to enhance efficacy .

- Antimicrobial Efficacy : Research on the antimicrobial properties revealed that the compound effectively inhibited bacterial growth, with specific derivatives showing enhanced activity against resistant strains of bacteria, indicating potential for therapeutic use in infectious diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.